molecular formula C9H12O2 B046254 3,4-Dimethoxytoluene CAS No. 494-99-5

3,4-Dimethoxytoluene

Cat. No. B046254
CAS RN: 494-99-5
M. Wt: 152.19 g/mol
InChI Key: GYPMBQZAVBFUIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,4-Dimethoxytoluene can be synthesized through various methods. One approach involves the aerobic oxidation of 3,4-dimethoxytoluene in acetic acid using a Co/Mn/Br catalyst, yielding benzaldehyde and its acid derivatives with high mass accountability and yield. This synthesis is notable for bi-phasic oxygen reaction rates and the unusual formation of methyl 3,4-dimethoxybenzoate (Partenheimer, 2004). Another practical synthesis method starts with 2,3-dimethoxybenzaldehyde, undergoing catalytic reduction, bromination, and carboxylation to produce 3,4-dimethoxy-o-toluic acid on a pilot-plant scale (Connolly et al., 2004).

Molecular Structure Analysis

The molecular structure of 3,4-dimethoxytoluene derivatives has been explored in detail through various synthetic derivatives. Electrosynthesis has been used to create polymers like poly(3,4-dimethoxythiophene), which showcases unique structural characteristics such as a dark-brown amorphous film that can be stretched, altering its conductivity (Hagiwara et al., 1989).

Chemical Reactions and Properties

3,4-Dimethoxytoluene undergoes various chemical reactions, including oxidation processes that yield dimeric biphenyl products through the coupling of radical cations. These reactions demonstrate the compound's reactivity and potential for generating complex molecular structures (Said et al., 2002).

Physical Properties Analysis

The physical properties of 3,4-dimethoxytoluene derivatives, such as poly(3,4-dimethoxythiophene), include high conductivity and the ability to stretch, highlighting their potential in materials science and electrical engineering applications (Hagiwara et al., 1989).

Chemical Properties Analysis

The chemical properties of 3,4-dimethoxytoluene derivatives have been extensively studied, including their electropolymerization to produce compounds with unusual crystal structures and redox properties. These studies provide insight into the compound's versatility and applications in creating novel materials with specific electronic properties (Patra et al., 2009).

Safety And Hazards

3,4-Dimethoxytoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray or ingest . In case of accidental ingestion, immediate medical assistance should be sought . It is also recommended to ensure adequate ventilation, especially in confined areas .

properties

IUPAC Name

1,2-dimethoxy-4-methylbenzene
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InChI

InChI=1S/C9H12O2/c1-7-4-5-8(10-2)9(6-7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GYPMBQZAVBFUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID8060088
Record name Benzene, 1,2-dimethoxy-4-methyl-
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Molecular Weight

152.19 g/mol
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Physical Description

Solid; mp = 22-23 deg C; [Sigma-Aldrich MSDS], Liquid
Record name 3,4-Dimethoxytoluene
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Record name 1,2-Dimethoxy-4-methylbenzene
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Product Name

3,4-Dimethoxytoluene

CAS RN

494-99-5
Record name 3,4-Dimethoxytoluene
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Record name Benzene, 1,2-dimethoxy-4-methyl-
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Synthesis routes and methods I

Procedure details

In a 1 L, 3-necked flask was placed 500.0 g of 4-methylcatechol (4.03 mole, 1.0 eq.), 808 mL of toluene (5 mole/L) and 404 mL of water (10 mole/L). The flask was fitted with an overhead mechanical stirrer, thermocouple probe and a dropping funnel. The dropping funnel was charged with 357.1 g of sodium hydroxide (8.86 mole, 2.2 eq.) dissolved in 748 mL of water (11.8 mole/L). Dimethyl sulfate (838 mL, 8.87 mole, 1.1 eq.) was added to the flask. The contents of the flask were stirred well and the sodium hydroxide solution was added slowly to the flask. The temperature of the reaction rose to 35° C., at which point the addition of sodium hydroxide was slowed, such that the temperature did not exceed 35° C. External cooling by means of a chilled water bath applied. After the addition of sodium hydroxide was complete, the flask was removed from the chilled water bath and stirred until the temperature of the mixture returned to room temperature (~1.5 hours). Stirring was stopped. The phases were separated. The aqueous phase was extracted with fresh toluene (150 mL). The combined organic phases were dried over anhydrous potassium carbonate, filtered and concentrated by fraction distillation at atmospheric pressure. The crude product was purified by vacuum fractional distillation to provide a total of 559.6 g of the desired product.
Quantity
500 g
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reactant
Reaction Step One
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808 mL
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357.1 g
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reactant
Reaction Step Three
Quantity
838 mL
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0 (± 1) mol
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0 (± 1) mol
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748 mL
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404 mL
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Reaction Step Nine

Synthesis routes and methods II

Procedure details

A mixture of veratraldehyde (91.5g), KOH (100 g), 95% hydrazine (75 ml) and ethylene glycol (700 ml) was heated at reflux until the KOH disappeared (30 min). The hydrazone then separated as a yellow solid and mild foaming occurred. The heating was continued at reflux causing evolution of N2 and vigorous frothing. After 3 hr., the solution was cooled, poured into 1.5 l of cold water and the resulting oil was extracted into ether. The combined extracts were washed with water, dried and evaporated to yield a yellow oil which was distilled to give 65.7 g of the product, 3,4-dimethoxy toluene as a colorless oil (bp 68°-72°at 0.05 mm).
Quantity
91.5 g
Type
reactant
Reaction Step One
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Quantity
100 g
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75 mL
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700 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
750
Citations
W Partenheimer - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
DMtoluene (3,4‐dimethoxytoluene; DM=3,4‐dimethoxy), a model compound for lignin oxidation, can be autoxidized in acetic acid using a Co/Mn/Br catalyst to its benzaldehyde in 51 …
Number of citations: 19 onlinelibrary.wiley.com
Y Yoshimura, S Tani, M Fujiwara, M Nakamura… - Journal of bioscience …, 2021 - Elsevier
Using soil samples, we screened for microbes that produce biogenic manganese oxides (BMOs) and isolated Mn(II)-oxidizing fungus, namely Pleosporales sp. Mn1 (Mn1). We purified …
Number of citations: 4 www.sciencedirect.com
B Demirci, M Tsikolia, UR Bernier, NM Agramonte… - Acta tropica, 2013 - Elsevier
Date palm, Phoenix dactylifera L. (Arecaceae), grows commonly in the Arabian Peninsula and is traditionally used to treat various diseases. The aim of the present study was to identify …
Number of citations: 42 www.sciencedirect.com
H Zhang, Y Liu, S Fu, Y Deng - International journal of biological …, 2021 - Elsevier
Upgrading of lignin derived bio-oil is an essential step for producing sustainable bio-based chemicals and fuel. Taken into account that α hydroxyl is the abundant functional group in …
Number of citations: 10 www.sciencedirect.com
W Zhu, WT Ford - Journal of molecular catalysis, 1993 - Elsevier
Water-soluble metallophthalocyanines and metalloporphyrins were tested as catalysts for the aqueous oxidations of 3,4-dimethoxybenzyl alcohol (1), 4-hydroxy-3-methoxytoluene (3) …
Number of citations: 63 www.sciencedirect.com
DK Joshi, MH Gold - European journal of biochemistry, 1996 - Wiley Online Library
The stabilities of the cation radicals of veratryl alcohol, 3,4‐dimethoxytoluene and 1,4‐dimethoxy‐benzene were compared by monitoring the formation of dimeric products during the …
Number of citations: 56 febs.onlinelibrary.wiley.com
J Fraga-Dubreuil, E Garcia-Verdugo, PA Hamley… - Green …, 2007 - pubs.rsc.org
A variety of different alkylaromatic compounds having a range of alkyl groups (methyl, ethyl and isopropyl), varying aromatic groups (benzene, naphthalene and pyridine), and largely …
Number of citations: 43 pubs.rsc.org
R Filler, RC Rickert - Journal of Fluorine Chemistry, 1981 - Elsevier
DL-2,5,6-trifluoro-3,4-dihydroxyphenylalanine (trifluorodopa) hydroiodide has been synthesized from hexafluorobenzene in a six-step procedure. The key step is the methoxylation of p-…
Number of citations: 10 www.sciencedirect.com
M Schubert, J Leppin, K Wehming… - Angewandte Chemie …, 2014 - Wiley Online Library
We introduce the novel fluoroalkoxy molybdenum(V) reagent 1 which has superior reactivity and selectivity in comparison to MoCl 5 or the MoCl 5 /TiCl 4 reagent mixture in the …
Number of citations: 56 onlinelibrary.wiley.com
F Minisci, E Vismara, F Fontana, E Platone… - Journal of the Chemical …, 1989 - pubs.rsc.org
1,2-Dimethoxybenzene and 3,4-dimethoxytoluene are efficiently chlorinated by N-chlorodialkylamines in sulphuric acid. The reaction has a very marked selectivity for monochlorination …
Number of citations: 22 pubs.rsc.org

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